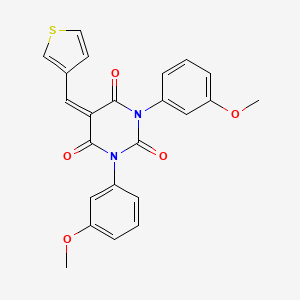

1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Description

The compound 1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is a barbiturate derivative featuring a 1,3-diazinane (hexahydropyrimidine) core substituted with two 3-methoxyphenyl groups at positions 1 and 3 and a thiophen-3-ylmethylidene group at position 3. Its structure combines aromatic methoxy substituents with a heterocyclic thiophene moiety, which may confer unique electronic, steric, and pharmacological properties.

Properties

IUPAC Name |

1,3-bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c1-29-18-7-3-5-16(12-18)24-21(26)20(11-15-9-10-31-14-15)22(27)25(23(24)28)17-6-4-8-19(13-17)30-2/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMIYCLYRPKCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with thiophene-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with a diazinane derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer activity by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Diazinane Core

1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione

- Key Differences :

- Substituents: Diethyl groups at positions 1 and 3 (vs. bis(3-methoxyphenyl)), and a 2,4,5-trimethoxybenzylidene group at position 5 (vs. thiophene).

- Structural Feature: A sulfanylidene (C=S) group at position 2 replaces the carbonyl group in the target compound.

- Planarity: The benzene and pyrimidine dione rings are nearly coplanar (dihedral angle = 1.41°), which enhances π-conjugation and may influence reactivity or crystallinity .

5-[(3,4,5-Trimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione

- Key Differences :

- Substituents: Bis(3-methylphenyl) groups (vs. bis(3-methoxyphenyl)) and a 3,4,5-trimethoxybenzylidene substituent (vs. thiophene).

- Physicochemical Properties: Higher molecular weight (486.52 g/mol vs. ~456–476 g/mol for the target compound) and predicted density (1.284 g/cm³). The trimethoxy groups likely increase lipophilicity compared to the thiophene moiety .

Phenobarbital (5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione)

- Key Differences: Substituents: Simple ethyl and phenyl groups at position 5 (vs. complex arylidene and methoxyphenyl groups). Pharmacological Relevance: Phenobarbital is a clinically used sedative, highlighting how substituent simplification correlates with central nervous system activity. The target compound’s methoxy and thiophene groups may redirect its bioactivity toward non-sedative applications .

Physicochemical and Structural Properties

*Estimated based on structural analogs.

Reactivity and Functionalization

- Thiophene vs. Benzene Rings : The thiophene’s electron-rich nature may enhance electrophilic substitution reactivity compared to methoxy-substituted benzene rings.

- Methoxy Groups : The 3-methoxyphenyl substituents could participate in hydrogen bonding (via methoxy oxygen) or demethylation under acidic/basic conditions, affecting solubility and metabolic stability .

- Sulfanylidene Analogs : The C=S group in ’s compound may confer redox activity or metal-binding capacity absent in the target compound .

Biological Activity

1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione (CAS No. 1023498-05-6) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a diazinane core substituted with two methoxyphenyl groups and a thiophenylmethylidene moiety, which contributes to its unique properties and biological effects.

- Molecular Formula: C23H18N2O5S

- Molar Mass: 434.46 g/mol

- Structure: The compound's structure allows for various interactions with biological macromolecules, influencing its biological activity.

Biological Activity Overview

Research indicates that 1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione exhibits several biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably:

-

Cytotoxicity Studies: The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Results indicated a significant reduction in cell viability at higher concentrations (100 µM), with viability rates dropping to approximately 40% for MCF-7 cells .

Cell Line Viability at 100 µM (%) MCF-7 40.30 ± 2 MDA-MB-231 33.86 ± 2

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Induction of Apoptosis: The compound may activate caspases involved in programmed cell death pathways.

- Inhibition of DNA Synthesis: Flow cytometry studies revealed that the compound significantly impacts DNA biosynthesis in treated cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity:

- Bacterial Inhibition: Preliminary tests indicate that derivatives similar to this compound exhibit antibacterial effects against various strains such as Staphylococcus aureus and Bacillus cereus .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione, it is useful to compare it with structurally related compounds:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| 1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene) | IC50 = 6.6 µM (MCF-7) | Moderate |

| 1,3-Bis(3-methoxyphenyl)-5-(furan-3-ylmethylidene) | Not extensively studied | Weak |

| 1,3-Bis(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene) | IC50 = ~40% viability | Emerging evidence |

Case Studies and Research Findings

- A study conducted on the synthesis and biological evaluation of diazinane derivatives highlighted that compounds with methoxy substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

- Another research effort focused on the structure–activity relationship (SAR) of similar compounds demonstrated that the presence of electron-donating groups like methoxy significantly influences anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.